12-beta-D-Glucopyranosyl-12,13-dihydro-1,11-dihydroxy-5H-indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ED-110, also known as a DNA topoisomerase I inhibitor, is a compound initially developed by Banyu Pharmaceutical Co. Ltd. It has been studied for its potential therapeutic applications, particularly in the treatment of neoplasms . The compound’s molecular formula is C26H21N3O9, and it has a molecular weight of 519.466 .
Métodos De Preparación
The synthesis of ED-110 involves several steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organolithium reagents and intermediates . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
ED-110 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include molecular oxygen and oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.
Biology: It is used in research to understand the role of DNA topoisomerase I in cellular processes.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
ED-110 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that is crucial for DNA replication and transcription. The inhibition of this enzyme leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism makes ED-110 a potential candidate for cancer therapy, as rapidly dividing cancer cells are particularly susceptible to DNA damage .
Comparación Con Compuestos Similares
ED-110 is unique in its specific inhibition of DNA topoisomerase I. Similar compounds include:
Camptothecin: Another DNA topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used in chemotherapy.
Compared to these compounds, ED-110 may offer different pharmacokinetic properties and therapeutic potential .
Propiedades
Número CAS |
139112-73-5 |
---|---|
Fórmula molecular |
C26H21N3O9 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
7,20-dihydroxy-19-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2,4(9),7,10,12,15,17(22),20-nonaene-5,14-dione |
InChI |
InChI=1S/C26H21N3O9/c30-6-15-22(34)23(35)24(36)25(38-15)9-3-8-12(4-13(9)32)28-21-17(8)18-11(5-27-26(18)37)16-10-1-7(31)2-14(33)19(10)29-20(16)21/h1,4-5,9,15,22-25,30-32,34-36H,2-3,6H2/t9?,15-,22-,23+,24-,25+/m1/s1 |
Clave InChI |
GEFUXTHVYBRRRD-FKKAOLSPSA-N |
SMILES isomérico |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
C1C(C(=O)C=C2C1=C3C4=C(C=NC4=O)C5=C(C3=N2)NC6=C(CC(=O)C=C56)O)C7C(C(C(C(O7)CO)O)O)O |
SMILES canónico |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)C7C(C(C(C(O7)CO)O)O)O |
Sinónimos |
ED 110 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.